molecular formula C20H16N2O2S B2548839 4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile CAS No. 478248-33-8

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile

Cat. No.: B2548839
CAS No.: 478248-33-8
M. Wt: 348.42
InChI Key: DFYNSFFSQKYQTH-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and benzoyl groups. This unique structure contributes to its diverse range of applications and potential therapeutic properties.

Properties

IUPAC Name

4-amino-5-benzoyl-2-(2,3-dimethylphenoxy)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-7-6-10-16(13(12)2)24-20-15(11-21)17(22)19(25-20)18(23)14-8-4-3-5-9-14/h3-10H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYNSFFSQKYQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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